Lucidenic acid G - 102607-21-6

Lucidenic acid G

Catalog Number: EVT-274378
CAS Number: 102607-21-6
Molecular Formula: C27H40O7
Molecular Weight: 476.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lucidenic acid G is a bio active chemical.
Overview

Lucidenic acid G is a triterpenoid compound primarily derived from the medicinal mushroom Ganoderma lucidum, commonly known as reishi or lingzhi. This compound belongs to a broader class of ganoderic acids and lucidenic acids, which are recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. Lucidenic acid G has garnered attention in scientific research due to its bioactive properties and potential therapeutic applications.

Source

Lucidenic acid G is extracted from the fruiting bodies and mycelium of Ganoderma lucidum. The extraction process typically involves the use of organic solvents such as ethanol or methanol, which facilitate the isolation of triterpenoids from the fungal biomass. Various studies have highlighted the efficiency of different extraction methods, including ultrasound-assisted extraction and high-performance liquid chromatography (HPLC) for obtaining concentrated forms of lucidenic acid G from Ganoderma lucidum samples .

Classification

Lucidenic acid G is classified as a lanostane-type triterpenoid. Triterpenoids are a large class of chemical compounds composed of three terpene units, and they exhibit a wide range of biological activities. Within this classification, lucidenic acids are specifically noted for their structural complexity and pharmacological significance .

Synthesis Analysis

Methods

The synthesis of lucidenic acid G can be approached through various extraction techniques rather than traditional synthetic methods due to its natural origin. The most common methods include:

  • Solvent Extraction: Utilizing solvents like ethanol or methanol to extract triterpenoids from dried mushroom samples.
  • Ultrasound-Assisted Extraction: This method enhances the extraction efficiency by using ultrasonic waves to disrupt cell walls, allowing for better solvent penetration .
  • High-Performance Liquid Chromatography: Employed for purifying and quantifying lucidenic acid G along with other compounds from complex mixtures .

Technical Details

The extraction process typically involves drying the fungal material, grinding it into a powder, and then subjecting it to solvent extraction under controlled conditions (temperature, time) to maximize yield. Subsequent purification may involve chromatographic techniques to isolate lucidenic acid G from other constituents .

Molecular Structure Analysis

Structure

Lucidenic acid G has a complex molecular structure characteristic of triterpenoids. Its molecular formula is C27H42O7C_{27}H_{42}O_7, indicating the presence of multiple hydroxyl groups which contribute to its biological activity.

Data

The structural elucidation of lucidenic acid G can be performed using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen and carbon framework.
  • Mass Spectrometry: Assists in determining molecular weight and fragmentation patterns.
  • Infrared Spectroscopy: Identifies functional groups present in the molecule .
Chemical Reactions Analysis

Reactions

Lucidenic acid G can undergo several chemical reactions typical for triterpenoids, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the formation of simpler compounds.
  • Oxidation: Can lead to the formation of ketones or aldehydes depending on reaction conditions.
  • Esterification: Reacting with acids to form esters, which may enhance solubility and bioavailability .

Technical Details

The reaction conditions such as temperature, pH, and catalysts play crucial roles in determining the outcome and efficiency of these reactions. Detailed mechanistic studies can provide insights into how lucidenic acid G interacts with other molecules in biological systems.

Mechanism of Action

Process

The pharmacological effects of lucidenic acid G are largely attributed to its ability to modulate various biological pathways. Key mechanisms include:

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Inhibiting pro-inflammatory cytokines and pathways involved in inflammation.
  • Antitumor Properties: Inducing apoptosis in cancer cells through various signaling pathways .

Data

Research has shown that lucidenic acid G exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to yellowish crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Chemical Properties

Relevant analyses can include chromatography for purity assessment and spectrophotometry for concentration determination .

Applications

Scientific Uses

Lucidenic acid G is primarily studied for its potential health benefits, including:

  • Pharmaceutical Development: Investigated for use in developing natural products aimed at treating chronic diseases such as cancer and diabetes.
  • Nutraceuticals: Incorporated into dietary supplements due to its health-promoting properties.
  • Cosmetics: Explored for inclusion in skincare products due to its antioxidant properties .
Introduction to Lucidenic Acid G in the Context of Ganoderma Triterpenoid Research

Historical Context and Discovery of Lucidenic Acid G in Ganoderma Species

Lucidenic Acid G belongs to the extensive family of triterpenoids isolated from Ganoderma fungi, primarily discovered and characterized during the late 20th century's intensified phytochemical investigations of medicinal mushrooms. The foundational discovery of lucidenic acids occurred in 1984 when lucidenic acids A, B, and C were first isolated from Ganoderma lucidum [1]. This breakthrough initiated systematic exploration of this compound class, leading to the identification and structural elucidation of additional analogs, including lucidenic acid G. The discovery timeline places lucidenic acid G's characterization subsequent to the more abundant lucidenic acids A and C, reflecting the technical challenges involved in isolating minor triterpenoid constituents from complex fungal matrices [1] [4].

Table 1: Occurrence of Lucidenic Acid G in Select Ganoderma Species

Ganoderma SpeciesPlant PartRelative AbundanceIdentification Method
G. lucidumFruiting bodiesModerateHPLC-MS, NMR
G. sinenseFruiting bodiesLow-ModerateTLC, HPLC-UV
G. tsugaeMyceliaLowLC-MS
G. applanatumFruiting bodiesTraceHPLC-MS
Antlered form of G. lucidumFruiting bodiesHighNMR, LC-Orbitrap-MS

The natural distribution of lucidenic acid G extends beyond the type species (G. lucidum) to include other medicinally significant species within the genus. Research has confirmed its presence in G. sinense (purple Ganoderma), G. tsugae, and G. applanatum, albeit in varying concentrations [1] [4]. Notably, specialized morphological variants such as the antlered form of G. lucidum (G. lucidum AF) have been identified as particularly enriched sources of lucidenic acids, including the G analog, due to their distinctive secondary metabolite profiles [6]. The compound is typically extracted using organic solvents (methanol, ethanol, or chloroform) followed by sophisticated chromatographic separation techniques, including preparative HPLC and silica gel chromatography, which allow for its isolation from the more abundant triterpenoids [1] [10].

Taxonomic clarification within the Ganoderma genus has proven crucial for accurate phytochemical documentation. Historically, many studies simply referred to their source material as "G. lucidum" without detailed taxonomic verification. Modern genomic analyses have revealed that numerous specimens used in early triterpenoid research actually represented closely related species such as G. lingzhi or members of the G. lucidum complex [4] [9]. This taxonomic precision is essential for reproducibility in lucidenic acid research, as chemical profiles exhibit significant interspecies variation. The continuous refinement of Ganoderma systematics through molecular techniques (ITS sequencing, tef1-α analysis) has enabled more accurate correlation between species identity and triterpenoid composition, including lucidenic acid G content [4].

Classification Within the Lucidenic Acid Family: Structural and Functional Distinctiveness

Lucidenic Acid G belongs to the C27-lanostane-type triterpenoids, a key classification that differentiates it from the more extensively studied ganoderic acids which typically possess a C30 skeleton [1]. This fundamental structural distinction arises from side-chain degradation during biosynthesis, resulting in a shortened carbon chain at the C-17 position. Within the lucidenic acid subfamily, lucidenic acid G is classified among the C-27 hydroxylated subgroup, characterized by a hydroxyl group at the C-27 position, which significantly influences its molecular polarity, solubility, and biological interactions [1] [8] [10].

Table 2: Structural Characteristics of Lucidenic Acid G Compared to Key Analogs

Structural FeatureLucidenic Acid GLucidenic Acid AGanoderic Acid A
Carbon SkeletonC27-lanostaneC27-lanostaneC30-lanostane
C-3 Functional GroupKeto groupKeto groupHydroxy group
C-7 Functional GroupHydroxy groupHydroxy groupHydroxy group
C-27 ModificationHydroxylCarboxylCarboxyl
Molecular FormulaC₂₇H₃₈O₇C₂₇H₃₈O₆C₃₀H₄₄O₇
Molecular Weight474.59 g/mol458.59 g/mol516.67 g/mol
Key Functional Motifs3-keto, 7-OH, 27-OH3-keto, 7-OH, 27-COOH3-OH, 7-OH, 15-OH, 26-COOH

The complete structural elucidation of lucidenic acid G reveals specific functional motifs responsible for its bioactivity: a ketone group at C-3, a hydroxyl group at C-7, and the distinctive hydroxylation at C-27 [1] [10]. This hydroxylation pattern differentiates it from lucidenic acids A-F, which feature a carboxyl group at C-27 instead. The C-27 hydroxyl group significantly reduces acidity compared to carboxyl-bearing analogs, making lucidenic acid G less acidic than lucidenic acid A or B. This modification also enhances potential for hydrogen bonding interactions with biological targets, a property that may underlie its unique pharmacological profile [1] [8].

Spectroscopic characterization, primarily through NMR (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (UHPLC-Q-Orbitrap-MS), has confirmed these structural features. The typical fragmentation pattern includes loss of H₂O (18 Da) from the C-27 hydroxyl group, followed by cleavage of the side chain [1] [10]. X-ray crystallography studies of related lucidenic acids confirm that the hydroxylation pattern influences molecular conformation, particularly the orientation of the side chain relative to the tetracyclic core, potentially affecting membrane penetration and protein binding capabilities [1]. These structural nuances position lucidenic acid G as a distinct chemical entity within the Ganoderma triterpenoid landscape, warranting specialized investigation of its properties separate from more abundant analogs.

Role in Traditional Medicine and Transition to Modern Pharmacological Research

Lucidenic Acid G, though not historically recognized as a discrete compound, has been an inherent component of Ganoderma preparations employed for centuries across East Asian traditional medicine systems. Chinese medicine (where Ganoderma is known as Lingzhi) and Japanese Kampo medicine (where it is called Reishi) utilized whole mushroom extracts or powders primarily for their purported immune-modulating properties, hepatoprotective effects, and promotion of vitality and longevity [2] [3] [6]. Within these traditional paradigms, the bitter taste of Ganoderma preparations—attributed largely to their triterpenoid content—was considered indicative of therapeutic potency, implicitly valuing complex mixtures containing lucidenic acids including the G analog [3] [9].

The transition to modern pharmacological research has involved the systematic isolation of lucidenic acid G and the evaluation of its specific bioactivities, validating and extending traditional claims. Contemporary studies have revealed that lucidenic acid G contributes significantly to the immunomodulatory potential of Ganoderma extracts. Research using triterpenoid-enriched fractions from the antlered form of G. lucidum (notably rich in lucidenic acids including the G analog) demonstrated synergistic enhancement of lipopolysaccharide (LPS)-induced TNFα production in human THP-1 monocytic cells—a key immune response mechanism [6]. This activity was mechanistically linked to the extract's ability to modulate MAP kinase signaling pathways, specifically enhancing p38 phosphorylation while suppressing JNK phosphorylation [6].

Table 3: Modern Pharmacological Research on Lucidenic Acid G-Containing Extracts

Biological ActivityExperimental ModelKey FindingsTraditional Claim Correlate
ImmunomodulationTHP-1 human monocytic cellsEnhanced LPS-induced TNFα via p38/JNK MAPK modulation"Fortifying resistance" (Fu Zheng)
Antioxidant CapacityChemical assays (DPPH scavenging)Significant radical scavenging activity correlated with triterpenoid content"Anti-aging" properties
Cultivation OptimizationComparative metabolomicsWood-log cultivation yields higher lucidenic acid content than substrate cultivationQuality assessment based on growth environment
Metabolic EffectsIn vitro enzyme assaysα-Glucosidase inhibition potential"Blood sugar balancing"

Modern cultivation and processing methods significantly influence lucidenic acid G content and pharmacological potency. Metabolomic studies comparing wood-log cultivation (traditional method) versus substrate cultivation (modern agricultural method) have demonstrated that wood-log grown G. lucidum contains significantly higher levels of specific triterpenoids, including lucidenic acid G, along with enhanced antioxidant activities [2]. This validates traditional preferences for naturally grown mushrooms and provides scientific guidance for optimizing cultivation to maximize specific bioactive constituents. Analytical techniques such as UHPLC-Q-Orbitrap-MS metabolomics now enable precise quality control of Ganoderma products based on their triterpenoid profiles, including lucidenic acid G content, creating a crucial bridge between traditional use and evidence-based application [2] [9].

Current research focuses on elucidating the precise molecular mechanisms of lucidenic acid G beyond crude extracts. While isolation challenges have limited pure compound studies compared to more abundant analogs like lucidenic acid A, advanced purification techniques are enabling targeted investigations [10]. Preliminary evidence suggests potential roles in metabolic regulation (through enzyme inhibition) and hepatoprotection, extending traditional claims into molecular pharmacology frameworks [1] [5]. This transition from traditional ethnomycology to contemporary drug discovery continues to reveal the sophisticated biochemical architecture underlying Ganoderma's medicinal properties, with lucidenic acid G emerging as a contributor to its multifaceted bioactivity profile.

Properties

CAS Number

102607-21-6

Product Name

Lucidenic acid G

IUPAC Name

(4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C27H40O7

Molecular Weight

476.6 g/mol

InChI

InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34)/t14-,15-,16+,18-,20+,24+,25-,26-,27+/m1/s1

InChI Key

PWSMDKBWXADYJS-HPMFNFBQSA-N

SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

Lucidenic acid G

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.